molecular formula C23H21N3O2S2 B11218773 N-ethyl-N-(3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-ethyl-N-(3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11218773
M. Wt: 435.6 g/mol
InChI Key: YQOVHUUWQJZMKJ-UHFFFAOYSA-N
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Description

N-ETHYL-N-(3-METHYLPHENYL)-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-(3-METHYLPHENYL)-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thienopyrimidines, and acylating agents. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or dimethylformamide.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be conducted at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-(3-METHYLPHENYL)-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-ETHYL-N-(3-METHYLPHENYL)-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-N-(3-METHYLPHENYL)-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: can be compared with other thienopyrimidine derivatives.

    Similar Compounds: Thienopyrimidine analogs with different substituents on the phenyl or thieno rings.

Uniqueness

    Structural Uniqueness: The specific substitution pattern on the phenyl and thieno rings.

    Biological Activity: Unique biological activities compared to other similar compounds.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

N-ethyl-N-(3-methylphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H21N3O2S2/c1-3-25(18-11-7-8-16(2)14-18)20(27)15-30-23-24-19-12-13-29-21(19)22(28)26(23)17-9-5-4-6-10-17/h4-14H,3,15H2,1-2H3

InChI Key

YQOVHUUWQJZMKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3

Origin of Product

United States

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